ACT-709478, also known as ACT-709478, is a potent and selective triple T-type calcium channel blocker. [, ] It is a synthetic organic compound that has emerged as a potential drug candidate for the treatment of generalized epilepsies. [] T-type calcium channels play a role in neuronal excitability, and their increased activity is linked to certain types of epilepsy. []
The synthesis of ACT-709478 is described in detail in the paper "Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies." [] The synthesis involves a multi-step process starting from commercially available materials. While the specific steps are not outlined here, the paper describes optimization efforts focusing on improving solubility, brain penetration, and minimizing the risk of mutagenic metabolites.
The molecular structure of ACT-709478 comprises several key components: a pyrazole ring, a pyridine ring with a cyano substituent, an acetamide linker, and a phenyl group with a trifluoromethylcyclopropyl substituent. [] These structural features contribute to the molecule's binding affinity and selectivity for T-type calcium channels.
ACT-709478 acts as a T-type calcium channel blocker. [, ] This means it inhibits the flow of calcium ions through these channels, which are involved in neuronal excitability. [] By blocking these channels, ACT-709478 reduces neuronal hyperexcitability, making it a potential therapeutic agent for conditions like epilepsy where abnormal neuronal activity is a hallmark. [, ]
The primary scientific application of ACT-709478 is in the research and development of new treatments for generalized epilepsies. [, ] * In vitro studies have demonstrated its potent and selective blocking activity against T-type calcium channels. []* Preclinical studies likely explored its efficacy in animal models of epilepsy. []* Clinical trials have been conducted to investigate the pharmacokinetics, safety, and tolerability of ACT-709478 in humans. [] One study explored single doses in healthy subjects, [] while another investigated multiple-ascending doses and potential drug interactions. [] A separate study compared different formulations of the drug. []
CAS No.: 127103-11-1
CAS No.: 65199-11-3
CAS No.: 489-58-7
CAS No.: 577-26-4
CAS No.: 7632-10-2
CAS No.: 27233-92-7